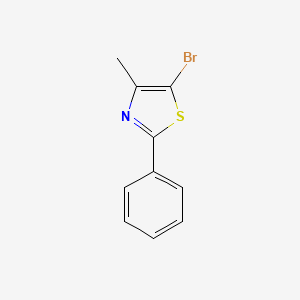

5-Bromo-4-methyl-2-phenyl-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKJKJMPCGEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383714 | |

| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28771-82-6 | |

| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-methyl-2-phenyl-1,3-thiazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this compound is available from commercial suppliers, detailed experimental data and peer-reviewed literature specifically for this compound are limited. This guide provides a comprehensive overview based on available information, data from its unbrominated precursor (2-methyl-4-phenyl-1,3-thiazole), and established principles of thiazole chemistry.

Core Chemical Properties

This compound belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and approved drugs[1]. The structure incorporates a phenyl ring at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. This substitution pattern dictates its chemical reactivity and potential pharmacological profile. The bromine atom, in particular, enhances reactivity and provides a functional handle for further synthetic modifications, such as cross-coupling reactions.

Data Presentation: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₈BrNS | Calculated |

| Molecular Weight | 254.15 g/mol | Calculated |

| CAS Number | Not assigned | No specific CAS number found in public databases. |

| Appearance | White to almost white powder/crystal | Based on data for the precursor, 2-methyl-4-phenylthiazole[2]. |

| Melting Point | 68-72°C | Data for the unbrominated precursor, 2-methyl-4-phenyl-1,3-thiazole[2]. The melting point of the brominated compound may differ. |

| Boiling Point | 284°C | Data for the unbrominated precursor, 2-methyl-4-phenyl-1,3-thiazole[2]. |

| Solubility | Expected to have limited aqueous solubility but good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. | Inferred from related thiazole structures[3]. |

Spectroscopic Profile (Predicted)

Detailed spectroscopic data for this compound is not widely published. The following are predictions based on its structure and data from analogous compounds.

Data Presentation: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (~7.4-8.0 ppm). - Methyl Protons: A singlet peak (~2.5-2.7 ppm). Note: The C5-proton signal present in the precursor is absent due to bromination. |

| ¹³C NMR | - Thiazole Carbons: Signals for C2, C4, and C5. The C5 carbon will be shifted due to the attached bromine. - Phenyl Carbons: Multiple signals in the aromatic region (~125-135 ppm). - Methyl Carbon: A signal in the aliphatic region (~15-20 ppm). |

| IR Spectroscopy | - Aromatic C-H Stretching: ~3100-3000 cm⁻¹. - C=N and C=C Stretching: ~1600-1450 cm⁻¹ (from both thiazole and phenyl rings). - C-Br Stretching: Typically observed in the fingerprint region (< 700 cm⁻¹). |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound at m/z 253 and 255 (approx. 1:1 ratio). |

Synthesis and Reactivity

The most plausible synthetic route to this compound involves a two-step process: the initial formation of the thiazole ring via Hantzsch synthesis, followed by electrophilic bromination at the C5 position.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the proposed synthesis.

Protocol 1: Synthesis of 2-Methyl-4-phenyl-1,3-thiazole (Precursor)

This protocol is based on the classic Hantzsch thiazole synthesis[4][5].

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-bromo-1-phenylethanone (phenacyl bromide) and 1.2 equivalents of thioacetamide in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield 2-methyl-4-phenyl-1,3-thiazole[2].

Protocol 2: Bromination of 2-Methyl-4-phenyl-1,3-thiazole

This protocol describes the electrophilic substitution at the C5 position of the thiazole ring, which is the most nucleophilic position.

-

Reactant Preparation: Dissolve 1 equivalent of the precursor, 2-methyl-4-phenyl-1,3-thiazole, in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.

-

Bromination: Add 1.1 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the solution while stirring at room temperature[6]. For less reactive systems, elemental bromine can be used, but NBS is often preferred for its selectivity and safer handling.

-

Reaction: Stir the mixture at room temperature (or with gentle heating if required) for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate and brine. After drying over anhydrous sulfate, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

Potential Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with a wide range of therapeutic applications[7]. Thiazole derivatives are known to possess significant biological activities.

-

Anticancer Activity: Many thiazole derivatives, including those with phenyl substitutions, have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth[3]. For instance, certain N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been evaluated for their cytotoxicity against cancer cell lines[8].

-

Antifungal Activity: The 2-phenylthiazole structure is a key component in antifungal agents that inhibit the enzyme CYP51[1]. The FDA-approved antifungal drug isavuconazole contains a phenylthiazole moiety, highlighting the importance of this scaffold in developing new antifungal treatments[1].

-

Antimicrobial and Anti-inflammatory Activity: The thiazole ring is a versatile pharmacophore that has been incorporated into compounds exhibiting antibacterial, antifungal, and anti-inflammatory properties[3].

Given these precedents, this compound represents a valuable compound for screening and as a building block in drug discovery programs. The presence of the bromine atom allows for further structural diversification through reactions like Suzuki or Sonogashira coupling, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-phenylthiazole [myskinrecipes.com]

- 3. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and its Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Their versatile nature allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This technical guide focuses on 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and its closely related, more extensively studied isomer, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. Due to a significant disparity in available research, this document will provide a comprehensive overview of the known data for the latter, while drawing broader context from the general reactivity and biological significance of substituted thiazoles. This comparative approach is intended to equip researchers and drug development professionals with a thorough understanding of this chemical space.

Physicochemical Properties and Identification

A definitive CAS number for this compound could not be identified in publicly available databases, suggesting it is a less common or novel compound. In contrast, its isomer, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, is well-documented.

Table 1: Physicochemical Data of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole

| Property | Value | Source |

| CAS Number | 78502-81-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₈BrNS | [1] |

| Molecular Weight | 254.15 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥95% - 99% | [1][2] |

| Solubility | Moderately soluble in organic solvents | [1] |

| InChI | InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | [1] |

| SMILES | Cc1nc(c2ccccc2)c(Br)s1 | [1] |

Synthesis and Experimental Protocols

General Synthesis of 2,4,5-Trisubstituted Thiazoles

The Hantzsch synthesis typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of the target compounds, variations of this method would be employed.

Diagram 1: Generalized Hantzsch Thiazole Synthesis

Caption: Generalized Hantzsch synthesis of a thiazole ring.

Synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole

A plausible synthetic route for 5-Bromo-2-methyl-4-phenyl-1,3-thiazole would involve the bromination of 2-methyl-4-phenyl-1,3-thiazole.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-methyl-4-phenyl-1,3-thiazole:

-

Thioacetamide is reacted with 2-bromoacetophenone in a suitable solvent such as ethanol.

-

The reaction mixture is typically refluxed for several hours.

-

The product is isolated by precipitation or extraction and purified by recrystallization.

-

-

Bromination of 2-methyl-4-phenyl-1,3-thiazole:

-

The synthesized 2-methyl-4-phenyl-1,3-thiazole is dissolved in a solvent like chloroform or acetic acid.

-

A brominating agent, such as N-Bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature, often at 0°C to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

-

Diagram 2: Proposed Synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole

References

- 1. CAS 78502-81-5: 5-bromo-2-methyl-4-phenyl-1,3-thiazole [cymitquimica.com]

- 2. 5-BROMO-2-METHYL-4-PHENYL-1,3-THIAZOLE, CasNo.78502-81-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. 5-BROMO-2-METHYL-4-PHENYL-1,3-THIAZOLE | 78502-81-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 5-BROMO-2-METHYL-4-PHENYL-1,3-THIAZOLE78502-81-5,Purity96%_Livchem Logistics GmbH [molbase.com]

Technical Guide: Physical and Chemical Characteristics of Phenyl-Thiazole Derivatives

Disclaimer: This technical guide addresses the physical and chemical characteristics of a substituted phenyl-thiazole derivative. Due to the limited availability of detailed experimental data for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole in peer-reviewed scientific literature, this document provides a comprehensive overview of a closely related isomer, 2-Bromo-4-phenyl-1,3-thiazole . The data presented herein is derived from published experimental findings for this isomer and should be considered as a reference, as the physical and chemical properties may differ for this compound.

Introduction

Substituted thiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of different substituents onto the thiazole ring allows for the fine-tuning of their chemical and physical characteristics. This guide focuses on the properties of a brominated phenyl-thiazole derivative, providing key data and experimental context for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Bromo-4-phenyl-1,3-thiazole

The following table summarizes the known physical and chemical properties of 2-Bromo-4-phenyl-1,3-thiazole.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNS | [1][2] |

| Molecular Weight | 240.12 g/mol | [1][2] |

| Melting Point | 327–328 K (54-55 °C) | [1][3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in ethyl acetate, heptane | [3] |

Spectral Data of 2-Bromo-4-phenyl-1,3-thiazole

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines the key spectral features of 2-Bromo-4-phenyl-1,3-thiazole.

| Spectroscopic Technique | Key Data | Source |

| Infrared (IR) Spectroscopy (KBr, ν/cm⁻¹) | 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689 | [1][3] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆, δ/ppm) | 8.16 (s, 1H, thiazole), 7.92 (d, 2H, J = 7.32, Ph), 7.46 (t, 2H, J = 7.63, Ph), 7.40–6.37 (m, 1H, Ph) | [1][3] |

Experimental Protocols

The following section details the experimental procedure for the synthesis and purification of 2-Bromo-4-phenyl-1,3-thiazole, as reported in the scientific literature.

Synthesis of 2-Bromo-4-phenyl-1,3-thiazole[1][3]

Materials:

-

4-Phenyl-2-aminothiazole (8.1 g, 46.9 mmol)

-

Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)

-

Acetonitrile

-

n-Butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol)

-

Ethyl acetate

-

Ammonia solution (0.1 M)

-

Magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

4-Phenyl-2-aminothiazole and CuBr were dissolved in acetonitrile at room temperature.

-

n-Butyl nitrite was added with stirring, and the solution was heated to 333 K.

-

The reaction was complete after 15 minutes.

-

The reaction mixture was then evaporated to dryness in vacuo.

-

The residue was dissolved in ethyl acetate (50 ml) and washed with ammonia solution (0.1 M, 2 x 50 ml).

-

The organic layer was dried over MgSO₄ and evaporated to dryness in vacuo.

-

The residue was purified by chromatography on silica gel (heptane–ethyl acetate; 70:3, v/v).

-

The purified product was crystallized from a 5% solution in heptane to yield the final product.

Yield: 53%[3]

Characterization

The synthesized 2-Bromo-4-phenyl-1,3-thiazole was characterized by the following methods:

-

Melting Point Determination: To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.[1][3]

Logical Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for 2-Bromo-4-phenyl-1,3-thiazole.

Caption: Synthesis and purification workflow for 2-Bromo-4-phenyl-1,3-thiazole.

Conclusion

This technical guide provides a summary of the available physical and chemical data for 2-Bromo-4-phenyl-1,3-thiazole, a close isomer of this compound. The detailed experimental protocol for its synthesis and purification, along with its spectral characteristics, offers a valuable resource for researchers in the field. It is important to reiterate that while this information provides a strong foundational understanding, direct experimental investigation of this compound is necessary to definitively determine its unique properties.

References

5-Bromo-4-methyl-2-phenyl-1,3-thiazole molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Properties

The chemical characteristics of this compound are summarized in the table below. This data is crucial for understanding its reactivity, solubility, and potential applications in various scientific domains. The molecular formula of this compound is C10H8BrNS, and its molecular weight is approximately 254.15 g/mol .

| Property | Value |

| Molecular Formula | C10H8BrNS |

| Molecular Weight | 254.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(Br)SC(=N1)C2=CC=CC=C2 |

| InChI Key | InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Molecular Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization is essential for comprehending the molecule's spatial configuration and identifying its key functional groups.

Caption: 2D representation of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard thiazole synthesis methodologies. A common route involves the Hantzsch thiazole synthesis, which consists of the condensation reaction between an α-haloketone and a thioamide.

For the synthesis of this specific compound, a plausible protocol would involve the reaction of a brominated derivative of 1-phenyl-2-butanone with thioacetamide. The precise reaction conditions, including solvent, temperature, and catalysts, would require empirical optimization for maximal yield and purity.

General Synthetic Workflow:

Caption: Generalized Hantzsch thiazole synthesis workflow.

Technical Guide: Solubility of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, standardized experimental protocol for its determination. The methodologies outlined herein are based on established practices for thiazole derivatives and other small organic molecules. This guide includes a detailed procedure for the equilibrium shake-flask method coupled with UV-Vis spectrophotometric quantification, a template for data presentation, and a workflow visualization to aid in experimental planning and execution.

Introduction

This compound is a heterocyclic compound featuring a thiazole core, a structural motif present in numerous pharmacologically active agents. The physicochemical properties of such compounds, particularly solubility, are critical determinants of their utility in various applications, from drug delivery systems to organic electronic materials. Solubility influences bioavailability, formulation feasibility, and the selection of appropriate solvents for synthesis and purification processes.

Solubility Data

As of the date of this publication, no specific quantitative solubility values for this compound in various organic solvents have been reported in peer-reviewed literature. To facilitate standardized data collection and comparison across different laboratories, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | Shake-Flask | |||

| Ethanol | Shake-Flask | |||

| Isopropanol | Shake-Flask | |||

| Acetone | Shake-Flask | |||

| Acetonitrile | Shake-Flask | |||

| Ethyl Acetate | Shake-Flask | |||

| Dichloromethane | Shake-Flask | |||

| Chloroform | Shake-Flask | |||

| Tetrahydrofuran (THF) | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||

| Toluene | Shake-Flask |

Experimental Protocols

The determination of a compound's thermodynamic solubility is most reliably achieved using the shake-flask method, which ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[2] The concentration of the dissolved compound can then be determined by a suitable analytical technique.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the steps to determine the solubility of this compound in a given organic solvent at a constant temperature.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent for an extended period to achieve equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured.[2][3]

Materials:

-

This compound (crystalline solid, >97% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps or stoppers

-

Orbital shaker or shaking incubator capable of maintaining constant temperature

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been established.[4]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials at a consistent speed (e.g., 200-300 RPM) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[4][5]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. To obtain a clear supernatant free of any solid particles, either centrifuge the vials or filter the solution using a chemically resistant syringe filter.[3]

-

Sample Preparation for Analysis: Carefully pipette a precise aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method chosen for quantification.

Quantification via UV-Vis Spectrophotometry

This method is suitable as this compound contains chromophores (phenyl and thiazole rings) that absorb light in the UV-Vis range.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. By measuring the absorbance of the saturated solution at a specific wavelength, its concentration can be determined from a pre-established calibration curve.[6][7]

Procedure:

-

Determine Maximum Absorbance (λmax): Prepare a dilute, non-saturated solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[8] Subsequent measurements should be performed at this wavelength to ensure maximum sensitivity and minimize errors.[7]

-

Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations from a stock solution of this compound in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.

-

Measure Sample Absorbance: Measure the absorbance of the diluted supernatant samples obtained from the shake-flask experiment.

-

Calculate Solubility: Use the calibration curve equation to calculate the concentration of the diluted supernatant. Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocols above.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. CAS 78502-81-5: 5-bromo-2-methyl-4-phenyl-1,3-thiazole [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. quora.com [quora.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole Derivatives

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on structurally similar thiazole derivatives, offering insights into their potential biological activities and the experimental methodologies used for their evaluation. The presented data and protocols should be considered as a reference for designing and conducting research on the target compounds.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1][2] Derivatives of thiazole have demonstrated a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The substitution pattern on the thiazole ring significantly influences the biological activity. This guide focuses on the potential biological activities of this compound derivatives, drawing parallels from closely related analogues. The presence of a phenyl group at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position suggests that these compounds could exhibit significant biological effects.

Anticipated Biological Activities

Based on the biological profiles of structurally related compounds, this compound derivatives are anticipated to possess notable anticancer and antimicrobial properties. The bromine atom, a halogen, can enhance lipophilicity and act as a hydrogen bond acceptor, potentially improving the compound's interaction with biological targets.

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, various 2-phenylthiazole and 4-methyl-thiazole derivatives have shown cytotoxicity against a range of cancer cell lines.

Quantitative Data on Anticancer Activity of Structurally Similar Thiazole Derivatives

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

| (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [1] |

| (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [1] |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 | 23.30 ± 0.35 | Cisplatin | - | [6] |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | NIH/3T3 | >1000 | Cisplatin | - | [6] |

| 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 | 1.569 ± 0.06 | - | - | [7] |

| 2-benzylidenehydrazineyl)-1,3-thiazole derivative | MDA-MB-231 | 18.65 | - | - | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then diluted with the culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1][6]

Potential Signaling Pathway

Thiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity of Structurally Similar Thiazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |

| 2-amino-4-(4-bromo phenyl thiazole) derivative (8f) | Bacillus pumilus | - | - | - | [9] |

| 2-amino-4-(4-bromo phenyl thiazole) derivative (8f) | Bacillus subtilis | - | - | - | [9] |

| 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | S. aureus | 125-150 | Ofloxacin | 10 | [2][5] |

| 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | E. coli | 125-150 | Ofloxacin | 10 | [2][5] |

| 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | A. niger | 125-150 | Ketoconazole | 10 | [2][5] |

| Benzenesulfonamide-thiazole derivative | S. aureus | 256 | - | - | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (approximately 5 × 10⁵ CFU/mL).

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-35°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][9]

Experimental Workflow for Antimicrobial Screening

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among the vast array of thiazole-based scaffolds, 5-Bromo-4-methyl-2-phenyl-1,3-thiazole stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive bromine atom, a methyl group, and a phenyl ring offers a versatile platform for structural modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, derivatization, and potential therapeutic applications of this key intermediate, supported by experimental protocols and quantitative biological data from analogous compounds.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by electrophilic bromination.

Step 1: Hantzsch Synthesis of 4-methyl-2-phenyl-1,3-thiazole

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. In this case, thiobenzamide reacts with chloroacetone to yield 4-methyl-2-phenyl-1,3-thiazole.

Step 2: Bromination of 4-methyl-2-phenyl-1,3-thiazole

The subsequent bromination of the thiazole ring at the C5 position is achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent. The electron-donating effect of the methyl group at the C4 position and the phenyl group at the C2 position directs the electrophilic substitution to the C5 position.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-2-phenyl-1,3-thiazole

-

Materials: Thiobenzamide, Chloroacetone, Ethanol.

-

Procedure:

-

Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add chloroacetone (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-methyl-2-phenyl-1,3-thiazole.

-

Protocol 2: Synthesis of this compound

-

Materials: 4-methyl-2-phenyl-1,3-thiazole, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Upon completion, filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Application as a Building Block in Medicinal Chemistry

The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the synthesis of diverse libraries of 5-aryl or 5-heteroaryl substituted 4-methyl-2-phenyl-1,3-thiazole derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

Workflow for Suzuki-Miyaura coupling.

Biological Activities of Analogous Thiazole Derivatives

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of substituted 2-phenylthiazoles has demonstrated significant potential in various therapeutic areas. The following tables summarize quantitative data for structurally related compounds, providing a valuable reference for the potential of derivatives synthesized from the core building block.

Table 1: Anticancer Activity of Substituted 2-Phenylthiazole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| B9 | 2-phenylthiazole derivative | Candida albicans (CYP51 inhibitor) | 1-16 (MIC, µg/mL) | [1][2] |

| 4c | N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | A549 (Lung) | 23.30 | |

| Compound 9 | Thiazole-1,3,4-thiadiazole hybrid | HepG-2 (Liver) | 1.61 | |

| Compound 10 | Thiazole-1,3,4-thiadiazole hybrid | HepG-2 (Liver) | 1.98 | |

| Compound 9t | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | MCF-7 (Breast) | 0.16 | |

| Compound 9t | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | WM266.4 (Melanoma) | 0.12 |

Table 2: Antimicrobial Activity of Substituted Thiazole Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Compound 40 | Thiazole derivative | S. aureus | 3.125 | |

| Compound 40 | Thiazole derivative | B. thuringiensis | 6.25 | |

| Compound 35c | Thiazole-triazole-pyrazole hybrid | Various bacteria | 100-200 | |

| Compound 12c/d | Thiazole-triazole hybrid | S. aureus | 25 | |

| Compound 12c/d | Thiazole-triazole hybrid | P. aeruginosa | 25 |

Potential Signaling Pathways and Mechanisms of Action

Thiazole-based compounds exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes or modulating signaling pathways crucial for disease progression.

Kinase Inhibition in Cancer

Many thiazole derivatives have been developed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shift ranges, fragmentation patterns, and vibrational frequencies of similar thiazole and phenyl derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet |

| Methyl-H (C4) | 2.4 - 2.6 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 145 - 150 |

| Thiazole C5 | 110 - 115 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho) | 125 - 130 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 130 - 135 |

| Methyl C (C4) | 15 - 20 |

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 253/255 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 174 | Moderate | [M - Br]⁺ |

| 103 | Moderate | [C₆H₅CN]⁺ (Benzonitrile fragment) |

| 77 | High | [C₆H₅]⁺ (Phenyl fragment) |

Table 4: Predicted Infrared (IR) Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C=N Stretch (Thiazole) | 1620 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-Br Stretch | 600 - 500 | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise (this may require several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The concentration should be approximately 1 mg/mL.

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).

-

Acquire the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [1][2]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1][2]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound and the logical relationships in data interpretation.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Logical relationship of how different spectroscopic data contribute to the final structure elucidation.

References

An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a heterocyclic compound belonging to the thiazole family. While specific experimental data for this exact molecule is limited in public databases, this document compiles its core chemical identifiers, predicted physicochemical properties, and contextual biological significance based on extensive research into structurally related thiazole derivatives. The thiazole scaffold is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities.

Core Chemical Identifiers and Properties

The fundamental identifiers for this compound are crucial for database searches, computational modeling, and chemical inventory management. The structure consists of a central 1,3-thiazole ring substituted with a phenyl group at position 2, a methyl group at position 4, and a bromine atom at position 5.

| Identifier / Property | Value |

| IUPAC Name | This compound |

| SMILES | CC1=C(Br)N=C(C2=CC=CC=C2)S1 |

| InChI | InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

| InChIKey | YQMYBTHJFVLOKQ-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₈BrNS |

| Molecular Weight | 254.15 g/mol |

| Monoisotopic Mass | 252.9615 Da |

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been experimentally determined and reported in major chemical databases. The data presented is based on computational predictions.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis, followed by bromination.

This protocol outlines a representative synthetic route.

Step 1: Synthesis of 4-methyl-2-phenyl-1,3-thiazole

-

Reaction Setup : To a round-bottom flask, add thiobenzamide (1 equivalent) and 3-chloro-2-butanone (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Condensation : Heat the mixture to reflux (approximately 78-82 °C for ethanol) and stir for 4-6 hours. The reaction involves the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

-

Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up : After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-methyl-2-phenyl-1,3-thiazole.

Step 2: Bromination of 4-methyl-2-phenyl-1,3-thiazole

-

Reaction Setup : Dissolve the product from Step 1 (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile in a flask protected from light.

-

Brominating Agent : Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C to control the reaction exotherm.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. The C5 position of the thiazole ring is activated and susceptible to electrophilic substitution.

-

Monitoring : Monitor the reaction by TLC.

-

Work-up : Quench the reaction by adding water.

-

Extraction and Purification : Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is purified via column chromatography or recrystallization.

Biological Activity and Drug Development Context

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological effects. The presence of phenyl, methyl, and bromo substituents on the thiazole core can significantly influence biological activity.

Numerous studies have demonstrated the potent anticancer activity of substituted thiazoles. These compounds often function by inhibiting key signaling pathways involved in cell proliferation and survival.

-

Kinase Inhibition : A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases. For instance, novel thiazole derivatives have been shown to act as potent inhibitors of aromatase and protein tyrosine kinase, which are crucial enzymes in the progression of breast cancer.[1]

-

Cytotoxicity : Derivatives with substitutions on the phenyl ring and thiazole core have shown significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HT-29, Caco-2), and lung (A-549) cancer cells.[1][2][3] For example, certain 2,4-disubstituted-1,3-thiazole derivatives exhibited potent antiproliferative activity against breast cancer cell lines with IC₅₀ values ranging from 3.36 to 6.09 μg/ml.[1] Another study found that a thiazole derivative induced apoptosis and halted the cell cycle in cancer cells.[4]

| Related Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-disubstituted-1,3-thiazoles | Breast (MCF-7) | 0.8 - 1.5 | [1] |

| 2-phenylthiazole-4-carboxamides | Colon (HT-29) | < 2.5 | [2] |

| Hydrazinylidene-thiazole derivatives | Breast (MCF-7) | 2.57 | [4] |

This table presents data for structurally related compounds to illustrate the potential of the thiazole scaffold.

The thiazole ring is also present in several antifungal agents. Research indicates that phenylthiazole derivatives can act as inhibitors of crucial fungal enzymes like 14α-demethylase (CYP51), an essential component in the synthesis of the fungal cell membrane.[5][6] The substitution pattern on the phenyl ring, such as the presence of halogens (fluoro, chloro), has been shown to significantly enhance antifungal activity against pathogenic Candida species.[5]

References

- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. The information is compiled from safety data sheets and general laboratory safety guidelines to ensure the protection of personnel and the integrity of research.

Chemical Identification and Properties

-

Chemical Name: this compound

-

CAS Number: 28771-82-6

-

Molecular Formula: C₁₀H₈BrNS

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |

Signal Word: Warning[3]

Hazard Pictograms: GHS07 (Exclamation Mark)[4]

Safe Handling and Storage

Proper handling and storage are critical to minimize risks associated with this compound.

Handling:

-

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

-

Avoid the formation of dust and aerosols during handling.[6]

-

Prevent direct contact with skin, eyes, and clothing by wearing the appropriate personal protective equipment.[7]

-

Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[3]

-

Do not return unused chemicals to their original container to prevent contamination.[8]

-

When weighing, never place the chemical directly on the balance pan; use a weighing boat or paper.[9]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

Storage:

-

Store in a tightly closed, properly labeled container.[3][10]

-

Keep the container in a cool, dry, and well-ventilated place.[3][10]

-

Store locked up.[3]

-

Segregate from incompatible materials such as strong oxidizing agents and strong acids.[3][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |

| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3][7] |

| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing.[7] |

| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3] |

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3] If the person is not breathing, provide artificial respiration.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical attention.[1][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][12] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment.[12] Evacuate personnel to safe areas.[6]

-

Containment and Cleanup: Avoid dust formation.[12] Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[12] Do not let the chemical enter drains.[6]

Disposal Considerations

As a brominated organic compound, this compound is classified as a halogenated organic waste.[13]

-

Dispose of the chemical and its container at an approved waste disposal plant.[3]

-

Do not dispose of it down the drain or into sewer systems.[6]

-

Halogenated organic wastes should be collected in separate, clearly labeled waste containers from non-halogenated waste to facilitate proper disposal, which often involves incineration.[13][14][15]

Experimental Protocols and Workflows

While specific synthetic protocols for this exact molecule are proprietary, general laboratory procedures for handling solid reagents and mitigating hazards are universally applicable.

Logical Workflow for Hazard Mitigation

The following diagram illustrates the decision-making process for safely handling this compound.

Caption: Hazard mitigation workflow for handling the compound.

General Experimental Workflow for Solid Reagent Handling

This diagram outlines a standard procedure for using a solid chemical like this compound in a laboratory experiment.

Caption: Standard operating procedure for solid reagent use.

References

- 1. This compound, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]

- 5. thesafetygeek.com [thesafetygeek.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Handling Chemicals | Wittenberg University [wittenberg.edu]

- 9. youtube.com [youtube.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ie [fishersci.ie]

- 13. bucknell.edu [bucknell.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. 7.2 Organic Solvents [ehs.cornell.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole from Thioamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-bromo-4-methyl-2-phenyl-1,3-thiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the well-established Hantzsch thiazole synthesis to form the core thiazole ring, followed by a regioselective bromination.

Overview of the Synthetic Strategy

The synthesis of this compound from a thioamide involves two key transformations:

-

Hantzsch Thiazole Synthesis: This classic method involves the condensation of a thioamide (thiobenzamide) with an α-haloketone (3-bromo-2-butanone) to construct the 4-methyl-2-phenyl-1,3-thiazole ring. This reaction is known for its reliability and generally provides good yields.[1][2]

-

Electrophilic Bromination: The subsequent bromination of the formed thiazole occurs selectively at the C5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for this type of electrophilic aromatic substitution on electron-rich heterocyclic systems.

The overall synthetic workflow is depicted below:

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | Thiobenzamide, 3-Bromo-2-butanone | Ethanol | 78 (Reflux) | 4-6 | 85-95 |

| 2 | Electrophilic Bromination | 4-Methyl-2-phenyl-1,3-thiazole, NBS | Chloroform | 25 (Room Temp.) | 2-4 | 90-98 |

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole

This protocol details the Hantzsch thiazole synthesis for the preparation of the thiazole intermediate.

Materials:

-

Thiobenzamide

-

3-Bromo-2-butanone

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 eq) in absolute ethanol (50 mL).

-

To this solution, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any hydrobromic acid formed.

-

Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-2-phenyl-1,3-thiazole. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the thiazole intermediate.

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

Sodium thiosulfate (10% aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-phenyl-1,3-thiazole (1.0 eq) in chloroform (40 mL).

-

To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature over 15 minutes with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any unreacted bromine.

-

Wash the organic layer with water (30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be recrystallized from a suitable solvent (e.g., ethanol/water) if further purification is required.

Logical Relationship of Synthesis

The synthesis follows a logical progression from simple starting materials to the final, more complex target molecule. This is achieved through the sequential formation of the heterocyclic core followed by its functionalization.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is accomplished via a two-step process: the initial formation of the thiazole ring using the Hantzsch thiazole synthesis, followed by regioselective bromination at the 5-position.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2][3] It involves the condensation of an α-haloketone with a thioamide.[1][2] Thiazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The introduction of a bromine atom can significantly modulate the pharmacological properties of a molecule, making the synthesis of brominated thiazoles a key strategy in the development of new therapeutic agents.

This protocol first describes the synthesis of the intermediate, 4-methyl-2-phenyl-1,3-thiazole, from thiobenzamide and 3-bromo-2-butanone. Subsequently, a detailed procedure for the bromination of this intermediate to yield the final product, this compound, is provided.

Reaction Scheme

Caption: Overall synthetic route for this compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 4-Methyl-2-phenyl-1,3-thiazole (Step 1)

| Reagent/Parameter | Molar Ratio | Amount (per 10 mmol of Thiobenzamide) | Conditions |

| Thiobenzamide | 1.0 | 1.37 g | - |

| 3-Bromo-2-butanone | 1.1 | 1.82 g (1.3 mL) | - |

| Solvent (Ethanol) | - | 20 mL | - |

| Temperature | - | Reflux (approx. 78 °C) | - |

| Reaction Time | - | 2-4 hours | Monitored by TLC |

Table 2: Reagents and Conditions for the Synthesis of this compound (Step 2)

| Reagent/Parameter | Molar Ratio | Amount (per 5 mmol of Thiazole) | Conditions |

| 4-Methyl-2-phenyl-1,3-thiazole | 1.0 | 0.875 g | - |

| N-Bromosuccinimide (NBS) | 1.1 | 0.978 g | - |

| Solvent (DMF) | - | 15 mL | - |

| Temperature | - | 40-50 °C | - |

| Reaction Time | - | 12 hours | Monitored by TLC |

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole

This protocol outlines the synthesis of the thiazole core via the Hantzsch reaction.

Materials:

-

Thiobenzamide

-

3-Bromo-2-butanone

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (20 mL).

-

Stir the mixture until the thiobenzamide is fully dissolved.

-

Add 3-bromo-2-butanone (1.82 g, 11 mmol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 4-methyl-2-phenyl-1,3-thiazole can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Workflow for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole.

Step 2: Synthesis of this compound

This protocol describes the bromination of the pre-formed thiazole ring at the 5-position.

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-methyl-2-phenyl-1,3-thiazole (0.875 g, 5 mmol) in N,N-dimethylformamide (DMF) (15 mL).

-

Add N-bromosuccinimide (NBS) (0.978 g, 5.5 mmol) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Caption: Workflow for the bromination of 4-Methyl-2-phenyl-1,3-thiazole.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

3-Bromo-2-butanone is a lachrymator and should be handled with care.

-

N-Bromosuccinimide is a source of bromine and should be handled with caution. Avoid inhalation and contact with skin.

-

DMF is a skin and eye irritant. Handle with appropriate care.

These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a valuable building block for the development of new chemical entities in drug discovery.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 5-Bromo-thiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of 5-arylthiazole scaffolds. The 5-arylthiazole motif is a privileged structure found in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 5-bromo-thiazoles with various arylboronic acids, offering a guide for the synthesis of these valuable compounds.

The reaction involves the palladium-catalyzed coupling of a 5-halothiazole, such as 5-bromo-thiazole, with an arylboronic acid in the presence of a base.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. These notes will cover both conventional heating and microwave-assisted protocols, providing a comparative overview of different reaction conditions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromo-thiazole, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The coupled product, a 5-arylthiazole, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of 5-bromo-thiazole derivatives with arylboronic acids, showcasing the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.

Table 1: Conventional Heating Methods

| Entry | 5-Bromo-thiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |